molecular formula C15H12F6N4O3 B11078311 7-ethyl-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-ethyl-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11078311
M. Wt: 410.27 g/mol
InChI Key: NJBRSZMOFRYILY-UHFFFAOYSA-N
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Description

7-ETHYL-1-(2-FURYLMETHYL)-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine core with ethyl, furylmethyl, and trifluoromethyl substituents, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ETHYL-1-(2-FURYLMETHYL)-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts such as copper or iron salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-ETHYL-1-(2-FURYLMETHYL)-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

7-ETHYL-1-(2-FURYLMETHYL)-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ETHYL-1-(2-FURYLMETHYL)-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ETHYL-1-(2-FURYLMETHYL)-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is unique due to its combination of ethyl, furylmethyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H12F6N4O3

Molecular Weight

410.27 g/mol

IUPAC Name

7-ethyl-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H12F6N4O3/c1-2-8-22-10-9(13(24-8,14(16,17)18)15(19,20)21)11(26)23-12(27)25(10)6-7-4-3-5-28-7/h3-5H,2,6H2,1H3,(H,22,24)(H,23,26,27)

InChI Key

NJBRSZMOFRYILY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(C2=C(N1)N(C(=O)NC2=O)CC3=CC=CO3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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